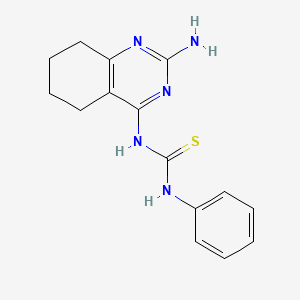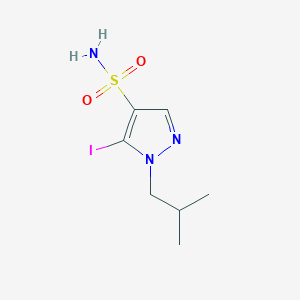
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide, also known as ML233, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its ability to modulate various biological processes.
科学的研究の応用
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of several ion channels, including the acid-sensing ion channel 3 (ASIC3) and the transient receptor potential vanilloid 1 (TRPV1) channel. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
作用機序
The mechanism of action of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves its ability to modulate the activity of ion channels. ASIC3 and TRPV1 channels are involved in pain sensation and inflammation, and 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can inhibit their activity, leading to a reduction in pain and inflammation. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the activity of ASIC3 and TRPV1 channels. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can also improve glucose and lipid metabolism by activating PPARγ. Additionally, 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide in lab experiments is its specificity for ion channels and PPARγ. This allows researchers to study the effects of modulating these targets without affecting other biological processes. However, one limitation of using 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide is its relatively low potency compared to other compounds that target the same ion channels. This can make it difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for research on 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine the efficacy of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide in animal models of pain and inflammation. Another area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Studies have shown that 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can improve glucose and lipid metabolism, and further research is needed to determine its potential as a therapeutic agent for these conditions. Finally, there is interest in developing more potent analogs of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide that can achieve the desired effects at lower concentrations.
合成法
The synthesis of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves the reaction of 5-iodopyrazole-4-sulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
5-iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3O2S/c1-5(2)4-11-7(8)6(3-10-11)14(9,12)13/h3,5H,4H2,1-2H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJFEBHFRWNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


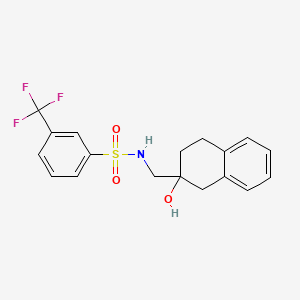
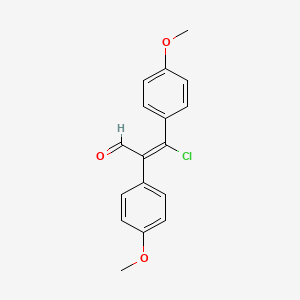

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2683921.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide](/img/structure/B2683925.png)
![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)
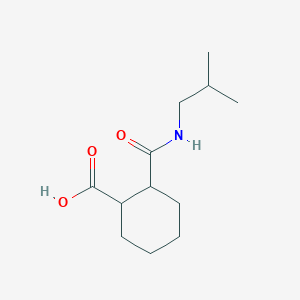
![Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2683930.png)
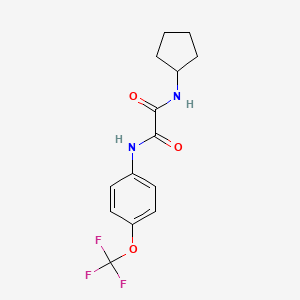
![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)
